

An In-depth Technical Guide to the Chemical Properties of 3-(Dibutylamino)propylamine

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Compound of Interest

Compound Name: 3-(Dibutylamino)propylamine

Cat. No.: B091833

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Introduction

3-(Dibutylamino)propylamine, also known as N,N-Dibutyl-1,3-propanediamine, is a diamine compound with the chemical formula C₁₁H₂₆N₂.^{[1][2]} It is a versatile intermediate in organic synthesis, finding applications in the pharmaceutical, agrochemical, and surfactant industries.^{[3][4]} Its structure, featuring both a tertiary and a primary amine, imparts unique chemical properties that make it a valuable building block for more complex molecules.^[5] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and a detailed synthesis workflow.

Chemical and Physical Properties

3-(Dibutylamino)propylamine is a clear, colorless liquid with a characteristic amine odor.^[3] It is a corrosive and toxic compound requiring careful handling.^{[6][7]} The following tables summarize its key physical and identifying properties.

Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	102-83-0	[1] [2] [3]
Molecular Formula	C ₁₁ H ₂₆ N ₂	[1] [2]
Molecular Weight	186.34 g/mol	[1] [2]
IUPAC Name	N',N'-dibutylpropane-1,3-diamine	[7]
Synonyms	N,N-Dibutyl-1,3-propanediamine, N,N-Dibutyltrimethylenediamine, 3-Aminopropyl dibutylamine	[3] [7]
Linear Formula	[CH ₃ (CH ₂) ₃] ₂ N(CH ₂) ₃ NH ₂	
SMILES	CCCCN(CCCC)CCCN	
InChI Key	KYCGURZGBKFEQB-UHFFFAOYSA-N	

Table 2: Physical Properties

Property	Value	Reference
Physical State	Liquid	
Appearance	Clear, colorless	[3][6]
Boiling Point	205 °C (at 760 mmHg)	
Melting Point	-50 °C	[8]
Density	0.827 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.4463	
Flash Point	104 °C (closed cup)	
Vapor Pressure	0.3 ± 0.4 mmHg at 25°C	[8]
Water Solubility	10 g/L (at 20 °C)	[8]
pKa	10.17 ± 0.10	[9]

Spectral Data

Spectroscopic analysis is crucial for the verification of the structure and purity of **3-(Dibutylamino)propylamine**. Below are the expected characteristic spectral data.

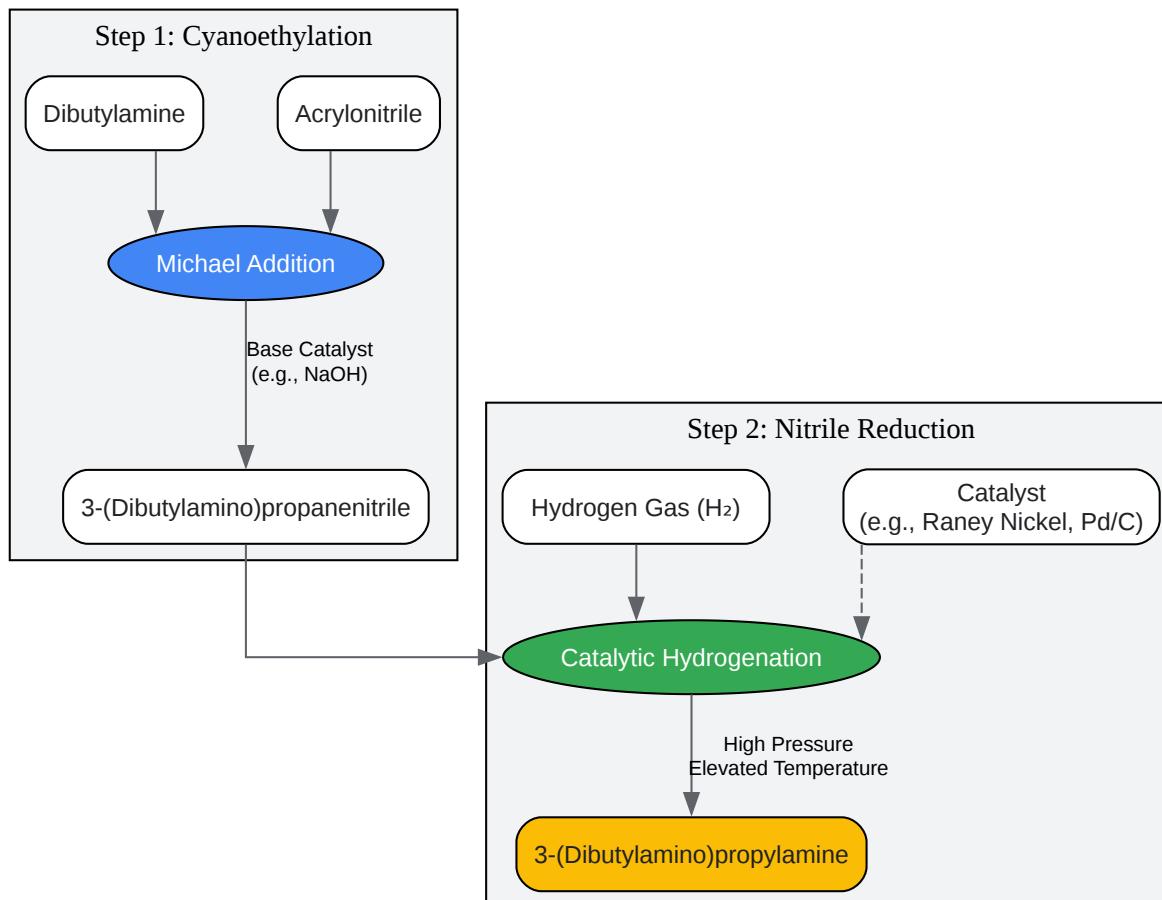
Table 3: Predicted Spectroscopic Data

Technique	Data
¹ H NMR	Approximate Chemical Shifts (δ , ppm): 2.7 (t, 2H, -CH ₂ -NH ₂), 2.3 (t, 4H, -N-(CH ₂ -C ₃ H ₇) ₂), 2.2 (t, 2H, -N-CH ₂ -CH ₂ -), 1.5-1.2 (m, 8H, -(CH ₂) ₂ -CH ₃), 1.1 (s, 2H, -NH ₂), 0.9 (t, 6H, -CH ₃).
¹³ C NMR	Approximate Chemical Shifts (δ , ppm): 55 (-N-CH ₂ -), 53 (-N-CH ₂ -), 42 (-CH ₂ -NH ₂), 32 (-CH ₂ -), 30 (-CH ₂ -), 21 (-CH ₂ -), 14 (-CH ₃).
IR Spectroscopy	Characteristic Absorption Bands (cm ⁻¹): 3380-3300 (N-H stretch, primary amine), 2950-2850 (C-H stretch, aliphatic), 1650-1580 (N-H bend), 1220-1020 (C-N stretch).[10]
Mass Spectrometry	Key Fragments (m/z): 186 (M ⁺), 142 ([M-C ₃ H ₇] ⁺), 100 ([M-C ₆ H ₁₄] ⁺), 58 ([C ₃ H ₈ N] ⁺).[7]

Synthesis

A common and industrially viable method for the synthesis of **3-(Dibutylamino)propylamine** is the catalytic hydrogenation of 3-(dibutylamino)propanenitrile.[8] This two-step process typically involves the cyanoethylation of dibutylamine followed by the reduction of the resulting nitrile.

Diagram 1: Synthesis Workflow of 3-(Dibutylamino)propylamine



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Caption: Synthesis of **3-(Dibutylamino)propylamine** via cyanoethylation and subsequent nitrile reduction.

Experimental Protocols

The following protocols describe standard laboratory procedures for the synthesis and characterization of **3-(Dibutylamino)propylamine**.

Synthesis: Catalytic Hydrogenation of 3-(Dibutylamino)propanenitrile

This protocol is a representative method for the reduction of a nitrile to a primary amine using a heterogeneous catalyst.[1][11]

- **Apparatus Setup:** A high-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple is assembled and leak-tested.
- **Charging the Reactor:** The reactor is charged with 3-(dibutylamino)propanenitrile, a suitable solvent (e.g., methanol or isopropanol), and a catalytic amount of Raney Nickel or 10% Palladium on Carbon (typically 5-10% by weight of the nitrile).[1][11] An optional small amount of ammonia can be added to suppress the formation of secondary amine byproducts.
- **Reaction Conditions:** The reactor is sealed and purged several times with nitrogen, followed by hydrogen. The system is then pressurized with hydrogen to the desired pressure (e.g., 6-10 bar) and heated to the target temperature (e.g., 80-120 °C).[1][4]
- **Monitoring the Reaction:** The reaction is monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
- **Work-up and Isolation:** After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.
- **Purification:** The crude product is purified by fractional distillation under vacuum to yield pure **3-(Dibutylamino)propylamine**.

Characterization: Determination of Physical Properties

The following protocols are for the determination of key physical properties.

- **Apparatus:** A Thiele tube filled with mineral oil, a thermometer, a small test tube (e.g., 6 x 50 mm), and a sealed-end capillary tube are required.[12][13][14]

- Sample Preparation: A few drops of **3-(Dibutylamino)propylamine** are placed in the small test tube. The capillary tube is then placed inside, open-end down.
- Assembly: The test tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the Thiele tube. [13]
- Measurement: The side arm of the Thiele tube is gently heated. A slow, steady stream of bubbles will emerge from the capillary tube. Heating is discontinued when a rapid, continuous stream of bubbles is observed.
- Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12][14]



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Caption: Workflow for the micro-determination of a liquid's boiling point.

- Apparatus: A pycnometer (density bottle) of a known volume and an analytical balance are required.
- Procedure: a. The mass of the clean, dry pycnometer is accurately determined. b. The pycnometer is filled with distilled water, and its mass is determined. The temperature of the water is recorded. c. The pycnometer is emptied, dried, and then filled with **3-(Dibutylamino)propylamine**. Its mass is determined at the same temperature.
- Calculation: The density of the liquid is calculated using the formula: Density = (mass of liquid) / (volume of pycnometer) The volume of the pycnometer is determined from the mass and known density of water at the recorded temperature.
- Apparatus: A calibrated Abbe refractometer with a monochromatic light source (typically the sodium D-line, 589 nm) and a temperature-controlled stage is used.[5][15]

- Procedure: a. The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water). b. A few drops of **3-(Dibutylamino)propylamine** are placed on the lower prism. c. The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (typically 20 °C). d. The light source is activated, and the knob is adjusted until the borderline between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- Data Recording: The refractive index is read directly from the instrument's scale.[5][15]

Reactivity and Applications

As a diamine, **3-(Dibutylamino)propylamine** exhibits the characteristic reactivity of both primary and tertiary amines. The primary amine group is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation.[5] The tertiary amine group is basic and can act as a proton scavenger or a catalyst in various reactions.

This dual functionality makes it a valuable intermediate in several industrial applications:

- Pharmaceuticals: It serves as a building block in the synthesis of active pharmaceutical ingredients (APIs).[3]
- Agrochemicals: It is used in the production of pesticides and herbicides.[3]
- Surfactants: Its amphiphilic nature, when modified, makes it suitable for use in the formulation of surfactants and cleaning agents.[3][7]

Safety and Handling

3-(Dibutylamino)propylamine is classified as a hazardous substance.

- Hazards: It is toxic if it comes into contact with skin and harmful if swallowed. It causes severe skin burns and eye damage.[7]
- Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting and seek

immediate medical attention.[6]

- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

This guide provides a detailed overview of the chemical properties and handling of **3-(Dibutylamino)propylamine**. Researchers should always consult the latest Safety Data Sheet (SDS) before use and handle the compound with appropriate care.

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